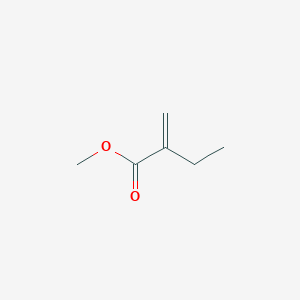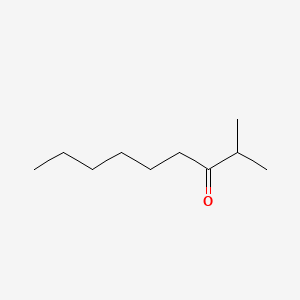
Sorbitan distearate
Descripción general
Descripción
Sorbitan Distearate is a waxy solid or viscous liquid. It is one of the esters of fatty acids and sorbitol, which includes mono-, di-, and triesters . It is produced by reacting the polyol, sorbitol, with fatty acids . It is used in a variety of products including skin care products, moisturizers, cleansing products, and eye and facial makeup . It functions as a surfactant and emulsifying agent .
Synthesis Analysis
This compound is synthesized by reacting the polyol, sorbitol, with fatty acids . The sorbitan esters are produced by reacting the polyol, sorbitol, with a fatty acids (caprylic, coconut oil-derived fatty acids, isostearic, oleic, stearic, isostearic, olive oil-derived fatty acids) .Molecular Structure Analysis
This compound is a complex mixture comprised of a wealth of molecular species . It is formed by dehydration of sorbitol with the remaining four hydroxyl groups esterified with fatty acids .Chemical Reactions Analysis
Polysorbates, such as this compound, are known to crystallize . Polysorbate 80, having an unsaturated hydrocarbon tail, crystallizes by the ethylene oxide chains in the headgroup. Polysorbate 20, 40, and 60, containing saturated hydrocarbon esters tails, crystallize not only by the ethylene oxide chains but also by their hydrocarbon tails .Physical And Chemical Properties Analysis
This compound is a waxy solid or viscous liquid . It has a molecular formula of C42H80O7 and a molecular weight of 697.08 .Aplicaciones Científicas De Investigación
Cosmetic Formulations and Safety Assessment
Sorbitan distearate, along with other sorbitan fatty acid esters, functions primarily as a surfactant in cosmetic formulations. These compounds are typically used at concentrations less than 10% and can be hydrolyzed into fatty acids and anhydrides of sorbitol. In the context of cosmetic safety, sorbitan fatty acid esters, including this compound, have demonstrated relatively low toxicity levels. They have been generally categorized as minimal to mild skin irritants based on animal studies, and their fatty acid components do not exhibit significant irritation or sensitization effects. These compounds do not sensitize guinea pigs and are not considered ocular irritants. Despite some concerns about cocarcinogenesis, the consensus is that there is no significant cocarcinogenesis risk associated with these ingredients in cosmetic formulations under current usage practices (Lanigan & Yamarik, 2002).
Food Additives and Safety Evaluation
This compound is also used as a food additive. It is generally hydrolyzed after oral administration into its fatty acid moiety and the corresponding anhydrides of sorbitol. This compound does not raise concerns regarding genotoxicity. Based on various studies, including those involving the no observed adverse effect level (NOAEL), sorbitan esters are considered safe for use as food additives at specified levels. The overall exposure to these compounds through food does not exceed the acceptable daily intake (ADI) in various population groups, suggesting a safe profile for consumption (Mortensen et al., 2017).
Topical Drug Delivery
This compound has potential applications in the field of pharmaceuticals, particularly in drug delivery systems. Organogels prepared using this compound and sesame oil have shown promising characteristics for topical drug delivery. These organogels exhibit controlled drug release properties and comparable antimicrobial activity against certain pathogens like Escherichia coli. The study underscores the potential of this compound-based organogels in serving as effective mediums for controlled drug delivery (Singh et al., 2015).
Industrial and Technological Applications
This compound also finds utility in various industrial and technological applications. It is used in the formulation of oleofoams, where it serves as a surfactant stabilizing the emulsions. Research focusing on the fabrication of stable oleofoams with sorbitan ester surfactants highlights the significance of hydrogen bond formation between the surfactant and oil in enhancing foam stability. This study provides insights into the potential applications of this compound in creating stable oleofoams for diverse industrial purposes (Liu & Binks, 2022).
Mecanismo De Acción
Safety and Hazards
The safety of Sorbitan Esters has been assessed by the Cosmetic Ingredient Review (CIR) Expert Panel . They were found to be relatively non-toxic via ingestion in acute and long-term studies . They were generally minimal to mild skin irritants . Sorbitan esters did not act as sensitizing agents . These esters and their corresponding fatty acids were not mutagenic .
Propiedades
IUPAC Name |
[(3R,4S)-4-hydroxy-2-[(1R)-2-hydroxy-1-octadecanoyloxyethyl]oxolan-3-yl] octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H80O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(45)48-38(35-43)42-41(37(44)36-47-42)49-40(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37-38,41-44H,3-36H2,1-2H3/t37-,38+,41+,42?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSBKZAGHNEMSD-MCEKWJMISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1C(COC1C(CO)OC(=O)CCCCCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H](COC1[C@@H](CO)OC(=O)CCCCCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H80O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501014912 | |
| Record name | Sorbitan, dioctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501014912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
697.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36521-89-8 | |
| Record name | Anhydrosorbitol distearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036521898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sorbitan, dioctadecanoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sorbitan, dioctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501014912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sorbitan, dioctadecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.243 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dinaphtho[2,1-b:1',2'-d]thiophene](/img/structure/B1605730.png)












